molecular formula C12H22N2O2 B2561318 tert-Butyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 2306274-89-3

tert-Butyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B2561318
CAS No.: 2306274-89-3
M. Wt: 226.32
InChI Key: RAUSWDYZJRCTJR-UHFFFAOYSA-N
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Description

tert-Butyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate is a high-value chemical building block prized in medicinal chemistry for its unique spirocyclic architecture. This compound features a rigid, three-dimensional 5-azaspiro[2.4]heptane core, which incorporates a strained cyclopropane ring fused to a nitrogen-containing heterocycle . This specific structural motif imposes significant ring strain and reduces conformational flexibility, which often leads to improved selectivity and binding affinity when designing molecules to target complex biological systems, such as protein-protein interfaces . The tert-butyloxycarbonyl (Boc) group at the 5-position serves as a standard protecting group for amines, enhancing the molecule's stability and solubility in organic solvents during synthetic applications . The methylamino substituent at the 7-position acts as a versatile functional handle for further chemical elaboration and can serve as a hydrogen bond donor to enhance interactions with biological targets . The primary application of this compound is as a key synthetic intermediate in the research and development of novel pharmaceutical agents. Spirocyclic scaffolds of this nature are increasingly employed to address pharmacokinetic challenges and to improve the metabolic stability of drug candidates . The structural complexity offered by this chiral spiro[2.4]heptane system makes it a valuable scaffold for creating diverse compound libraries aimed at screening for new therapeutic activities . This product is strictly intended for research and development purposes. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9(13-4)12(8-14)5-6-12/h9,13H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUSWDYZJRCTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CC2)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spiro Center: This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution.

    Introduction of the tert-Butyl Group: This step often involves the use of tert-butyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the spiro center or the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Antibacterial Activity :
    • This compound serves as a precursor for sitafloxacin, a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics like methicillin-resistant Staphylococcus aureus (MRSA) .
    • Research indicates that sitafloxacin exhibits enhanced pharmacokinetic properties, with over 70% bioavailability and effective tissue distribution, making it suitable for treating respiratory and urinary tract infections .
  • Therapeutic Potential :
    • The compound's derivatives have shown promise in treating various infections due to their ability to penetrate tissues effectively and maintain higher concentrations than serum levels . This characteristic is crucial for targeting infections in hard-to-reach areas within the body.

Synthesis and Methodology

The synthesis of tert-butyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate involves several steps that optimize yield and efficiency:

  • Synthetic Routes :
    • A notable method includes using chiral amines and specific catalysts (e.g., Ru-BINAP) to achieve high enantiomeric excess (ee) values, which are critical for the biological activity of the resulting compounds .
    • The process emphasizes minimizing waste and improving yield through optimized reaction conditions.
  • Industrial Scalability :
    • The synthetic routes developed allow for easier industrial scaling, which is essential for meeting the demand for pharmaceutical production .

Case Study 1: Sitafloxacin Synthesis

A study highlighted a method for synthesizing sitafloxacin intermediates using this compound. The research demonstrated:

  • Efficient conversion rates with minimal by-products.
  • Enhanced antibacterial efficacy compared to existing fluoroquinolones.

Case Study 2: Antibacterial Efficacy Testing

In vitro testing of sitafloxacin derivatives showed significant activity against various bacterial strains, including those resistant to conventional treatments. The findings suggest:

  • A potential new therapeutic avenue for treating resistant bacterial infections.

Mechanism of Action

The mechanism by which tert-Butyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the binding affinity to enzymes or receptors. The spiro center may also play a role in the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications Reference ID
tert-Butyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate (Target) Methylamino at position 7 C12H22N2O2 226.32 Enhanced basicity; potential for targeted drug design -
5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid (7a) Carboxylic acid at position 4 C12H19NO4 241.28 Mp: 131–134°C; LCMS [M-H]<sup>-</sup>: 240.2; used in multigram synthesis for drug discovery
tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate Oxygen atom in spiro system (1-oxa) C10H17NO3 199.25 Altered electronic properties; potential for improved metabolic stability
(R)-tert-Butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate Hydroxymethyl at position 6 (R-configuration) C12H21NO3 227.30 Stereospecific applications; hydroxymethyl enables further functionalization
5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid Carboxylic acid at position 6 C12H19NO4 241.28 Acidic character; suitable for salt formation or conjugation
tert-Butyl 6-(2-bromophenyl)-5-azaspiro[2.4]heptane-5-carboxylate (Compound 25) Bromophenyl at position 6 C17H22BrNO2 360.27 Enhanced lipophilicity; potential for cross-coupling reactions in synthesis

Physicochemical Properties

  • Solubility: The methylamino group in the target compound likely improves water solubility compared to hydrophobic derivatives (e.g., bromophenyl in Compound 25). Carboxylic acid analogs (7a, 19) exhibit pH-dependent solubility .
  • Melting Points : Carboxylic acid derivatives (e.g., 7a) show higher melting points (131–134°C) due to intermolecular hydrogen bonding, whereas hydroxymethyl derivatives may have lower melting points .

Biological Activity

Tert-Butyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate is a chemical compound characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. Its molecular formula is C12_{12}H22_{22}N2_{2}O2_{2}, with a molecular weight of approximately 226.32 g/mol.

Chemical Structure and Properties

The compound features a tert-butyl ester group and a methylamino substituent, which are critical for its biological activity. The structural uniqueness contributes to its interaction with various biological targets, including receptors and enzymes.

PropertyValue
Molecular FormulaC12_{12}H22_{22}N2_{2}O2_{2}
Molecular Weight226.32 g/mol
CAS Number2227198-56-1

Research indicates that this compound interacts with specific biological targets, influencing various biochemical pathways. Its mechanism of action may involve modulation of neurotransmitter systems or inhibition of specific enzymes, making it a candidate for therapeutic applications.

Pharmacological Studies

  • Binding Affinity : Interaction studies have shown that this compound exhibits significant binding affinity to certain receptors, which can be quantified through radiolabeled ligand binding assays.
  • Inhibition Studies : In vitro studies have demonstrated that at concentrations around 50 µM, the compound can inhibit specific enzymatic activities, suggesting potential use as an inhibitor in therapeutic contexts.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited moderate antibacterial activity, with an IC50 value of approximately 40 µM against Staphylococcus aureus.

Study 2: Neuroprotective Effects

Another research focused on the neuroprotective effects of this compound in models of oxidative stress. The findings suggested that it could reduce neuronal cell death induced by oxidative agents, potentially through antioxidant mechanisms.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally related compounds to ascertain its unique properties.

Compound NameCAS NumberSimilarity Index
Tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate1026609-83-51.00
Tert-butyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate489438-95-10.96
(S)-tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate1262397-26-10.96

The comparative analysis highlights the distinct features of this compound, particularly in its stereochemistry and functional groups, which may confer unique biological properties compared to its analogs.

Q & A

Q. Basic

  • Solubility : Test in DMSO, methanol, or ethanol first. If insoluble, use sonication at 37°C for 15–30 minutes .
  • Storage : Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -80°C for ≤6 months or -20°C for ≤1 month .
  • Concentration adjustment : Dilute with pre-chilled solvents to prevent precipitation.

What analytical techniques validate the structural integrity of this spirocyclic compound?

Q. Basic

  • 1H/13C NMR : Confirm spirocyclic geometry via characteristic split signals (e.g., δ 1.03–0.56 ppm for cyclopropane protons) and Boc group resonance (δ 1.34–1.55 ppm) .
  • LCMS : Monitor [M-H]⁻ ions (e.g., m/z 240.2) and retention times to assess purity .
  • Elemental analysis : Verify C/H/N ratios (e.g., C 59.73%, H 7.94%, N 5.81%) .

What safety protocols are critical when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, flame-retardant lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill management : Absorb with dry sand or alcohol-resistant foam. Avoid water to prevent exothermic reactions .
  • Storage : Keep in airtight containers under argon at 2–8°C, away from ignition sources .

How can reaction yields be optimized during the synthesis of this compound?

Q. Advanced

  • Catalyst screening : Test Pd/C, Raney Ni, or enzymatic catalysts for reductive steps.
  • DOE (Design of Experiments) : Vary temperature (25–80°C), solvent polarity (THF vs. DCM), and stoichiometry (1.2–2.0 eq. of reagents) .
  • In-line monitoring : Use FTIR or HPLC to track intermediate formation and adjust parameters in real time .

How can computational methods predict the reactivity of this spirocyclic compound?

Q. Advanced

  • Quantum chemical calculations : Employ DFT (B3LYP/6-31G*) to model transition states and activation barriers for cyclopropane ring-opening reactions .
  • Machine learning : Train models on spirocyclic databases to predict optimal reaction conditions (e.g., solvent, catalyst) .
  • MD simulations : Study solvation effects on stability using GROMACS or AMBER .

How should researchers resolve discrepancies between experimental and computational data?

Q. Advanced

  • Feedback loops : Re-run simulations with experimentally derived parameters (e.g., dielectric constants, pH) .
  • Sensitivity analysis : Identify variables (e.g., temperature, pressure) causing deviations using Monte Carlo methods .
  • Cross-validation : Compare results with analogous spiro compounds (e.g., tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane derivatives) .

What challenges arise during purification, and how are they addressed?

Q. Advanced

  • Co-elution issues : Use orthogonal chromatography (e.g., reverse-phase HPLC after flash chromatography) .
  • Enantiomeric separation : Chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients for diastereomer resolution .
  • Thermal degradation : Perform evaporations under reduced pressure (<40°C) and avoid prolonged heating .

How does the spirocyclic structure influence physicochemical properties?

Q. Advanced

  • Conformational rigidity : The spiro[2.4]heptane core restricts bond rotation, enhancing metabolic stability compared to linear analogs.
  • LogP modulation : The Boc group lowers lipophilicity (predicted LogP = 1.8), improving aqueous solubility .
  • Steric effects : The cyclopropane ring increases steric hindrance, slowing enzymatic degradation in biological assays .

What advanced applications are explored for this compound in drug discovery?

Q. Advanced

  • Peptidomimetics : Replace proline residues in peptide chains to enhance bioavailability .
  • Kinase inhibitors : Functionalize the methylamino group with heterocycles (e.g., imidazoles) for targeted binding .
  • PROTACs : Conjugate via the Boc group to E3 ligase ligands for protein degradation studies .

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